N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Description
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused triazolo-pyrazine core with a carboxamide substituent at the 3-position and an isopropyl (propan-2-yl) group. Its molecular formula is C₉H₁₄N₆O, and it belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, a scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-6(2)11-9(15)8-13-12-7-5-10-3-4-14(7)8/h6,10H,3-5H2,1-2H3,(H,11,15) |
InChI Key |
LEJWGOLUBPRRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN=C2N1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine-3-carboxamide generally involves the following key steps:
- Starting Materials: The primary precursor is 2-hydrazinopyridine, which undergoes cyclization with appropriate intermediates to form the triazolo-pyrazine core.
- Cyclization: The formation of the fused triazolo[4,3-a]pyrazine ring system is achieved by reaction of hydrazine derivatives with pyrazine intermediates or ortho-esters under dehydrating conditions.
- Carboxamide Introduction: The carboxamide group at the 3-position is introduced via amide condensation reactions, often involving activated carboxylic acid derivatives or acid chlorides.
- Isopropyl Substitution: The N-(propan-2-yl) substituent is introduced through nucleophilic substitution or reductive amination on the amide nitrogen.
A representative synthetic approach is summarized below:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of 2-hydrazinopyridine with pyrazine derivative | Heating with dehydrating agents (e.g., phosphorus oxychloride) | Formation of triazolo[4,3-a]pyrazine core |
| 2 | Amide formation via condensation | Use of acid chlorides or activated esters with isopropylamine or isopropyl alcohol derivatives | Introduction of N-(propan-2-yl) carboxamide group |
| 3 | Purification | Recrystallization or chromatography | Pure target compound |
This method is operationally simple and efficient, providing good yields under mild to moderate conditions.
Industrial Production Methods
For industrial-scale synthesis, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and reproducibility. Automated systems and high-throughput screening optimize reagent ratios and reaction times.
A notable industrial method involves:
- Using ethanol and hydrazine hydrate as solvents and reagents for initial hydrazine substitution.
- Regulating pH carefully during intermediate formation to minimize byproducts.
- Employing palladium on carbon (Pd/C) catalyzed hydrogenation under controlled pressure and temperature to reduce intermediates.
- Final acid treatment (e.g., with hydrogen chloride in isopropyl alcohol) to precipitate the final carboxamide product with high purity and yield (up to 83%).
Detailed Reaction Mechanisms and Conditions
Cyclization and Core Formation
The cyclization step to form the triazolo[4,3-a]pyrazine ring involves nucleophilic attack of hydrazine nitrogen atoms on pyrazine ring carbons, followed by dehydration and ring closure. Phosphorus oxychloride or trifluoroacetic anhydride is often used as dehydrating agents to facilitate cyclization.
Amide Bond Formation
The carboxamide group is introduced by coupling the triazolo-pyrazine intermediate with isopropylamine derivatives or isopropyl alcohol under amide bond-forming conditions. Common coupling agents include dicyclohexylcarbodiimide (DCC) in the presence of triethylamine to activate the carboxylic acid moiety.
Reduction and Purification
Hydrogenation using Pd/C catalyst under hydrogen pressure (3.5-4.5 kg/cm²) at 40-45 °C reduces any unsaturated intermediates. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the catalyst is filtered off, and the residue is treated with hydrogen chloride in isopropyl alcohol to precipitate the final product.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-Hydrazinopyridine, pyrazine derivative, phosphorus oxychloride | Heating, reflux | 70-80 | Efficient ring closure |
| Amide formation | Activated acid derivative, isopropylamine, DCC, triethylamine | Room temperature, 4-6 h | 75-85 | Mild conditions |
| Hydrogenation | Pd/C catalyst, H₂ gas | 40-45 °C, 3.5-4.5 kg/cm², 24 h | 82.9 | High purity, crystalline solid |
| Acid treatment | Hydrogen chloride in isopropyl alcohol | 0-5 °C, 1 h | 80-85 | Precipitation of pure product |
Comprehensive Research Findings
- The synthetic route involving hydrazine substitution, cyclization, and amide coupling is well-documented for producing high-purity N-(Propan-2-yl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine-3-carboxamide with yields ranging from 70% to 85%.
- Industrial processes favor continuous flow and catalytic hydrogenation steps to enhance scalability and reduce byproducts.
- The compound's synthesis avoids harsh conditions, minimizing degradation and allowing for functional group tolerance.
- Reaction intermediates and final products are characterized by standard spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 952182-05-7 (for the core structure without the carboxamide group) .
- Molecular Weight : Calculated as 222.25 g/mol (based on C₉H₁₄N₆O).
- Synthesis : Typically synthesized via cyclization of hydrazine derivatives with pyrazine intermediates. For example, cyclization using ortho-esters or carbonic anhydrides yields triazolo-pyrazine cores .
Comparison with Similar Compounds
The structural and functional uniqueness of N-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is best understood through comparisons with analogs. Below is a detailed analysis:
Structural Analogues with Alkyl/Aryl Substituents
Key Observations :
- Lipophilicity : Alkyl substituents (e.g., propan-2-yl, 2-methylpropyl) increase lipophilicity compared to aryl groups, improving membrane permeability .
- Bioactivity : Aryl substituents (e.g., 4-fluorophenyl) may enhance binding to aromatic enzyme pockets, as seen in kinase inhibitors like Sitagliptin, a DPP-4 inhibitor with a triazolo-pyrazine scaffold .
Carboxamide Derivatives
Key Observations :
- Electron-Withdrawing Groups: Substituents like nitro (NO₂) or bromo (Br) enhance cytotoxicity but may reduce solubility .
- Alkyl Carboxamides : The propan-2-yl group in the target compound likely improves metabolic stability by reducing oxidative degradation compared to aryl carboxamides .
Pharmacological Potential vs. Established Drugs
- Sitagliptin: A DPP-4 inhibitor with a triazolo-pyrazine core. Unlike this compound, Sitagliptin has a trifluorophenyl group and a β-amino acid side chain, which are critical for DPP-4 binding .
Biological Activity
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer and antibacterial properties supported by various research findings.
Chemical Structure
The compound's chemical structure is characterized by the triazolo[4,3-a]pyrazine moiety, which is known for its diverse biological activities. The molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance:
- In a study evaluating various derivatives for their anti-tumor activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), one derivative exhibited significant cytotoxicity with IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells .
- The mechanism of action appears to involve the inhibition of c-Met kinase, a target implicated in tumor growth and metastasis. The most potent derivative demonstrated an IC50 of 48 nM against c-Met kinase .
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- A series of synthesized triazolo[4,3-a]pyrazine derivatives were tested for antibacterial activity using the microbroth dilution method. Notably, some compounds showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. One compound exhibited MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazolo[4,3-a]pyrazine scaffold can significantly influence biological activity:
- Compounds bearing long alkyl chains tend to exhibit better antibacterial activity compared to those with aromatic groups. This is attributed to increased lipophilicity enhancing cell permeability .
- Substituents at the R1 position (e.g., indole groups) generally enhance antibacterial effects due to potential hydrogen bonding interactions with target receptors .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
